1-(4-Chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one
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Overview
Description
1-(4-Chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one is an organic compound that features a chlorophenyl group and a nitro-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Coupling with chlorophenyl group: The final step involves coupling the nitrated pyrazole with a chlorophenyl ethanone derivative, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Condensation: The ethanone moiety can undergo condensation reactions with amines to form imines or with alcohols to form acetals.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Condensation: Primary amines or alcohols in the presence of acid or base catalysts.
Major Products
Reduction: 1-(4-Chlorophenyl)-2-(4-amino-1H-pyrazol-1-yl)ethan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Imines or acetals depending on the reactants.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for designing new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: As a building block for synthesizing novel polymers or materials with specific electronic or optical properties.
Biological Research: As a probe to study enzyme interactions or cellular pathways.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-one: Lacks the nitro group, which may affect its reactivity and biological activity.
1-(4-Nitrophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one: Contains an additional nitro group, which may enhance its reactivity but also increase toxicity.
Uniqueness
1-(4-Chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one is unique due to the presence of both a chlorophenyl and a nitro-substituted pyrazole ring, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4-nitropyrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c12-9-3-1-8(2-4-9)11(16)7-14-6-10(5-13-14)15(17)18/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKACXKSACNFLEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=C(C=N2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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